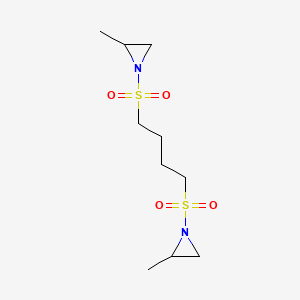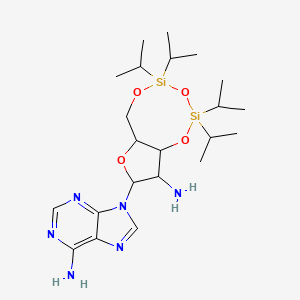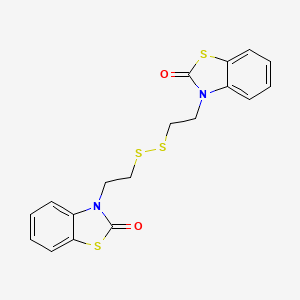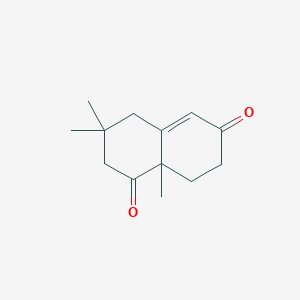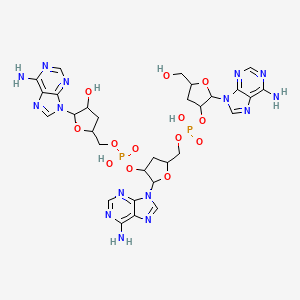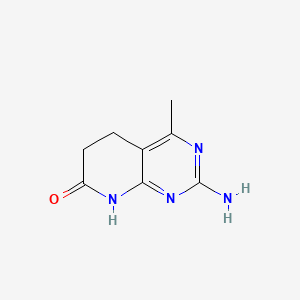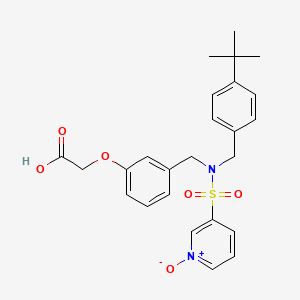
Pyridine-N-oxide evatanepag
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-N-oxide evatanepag is a compound that combines the structural features of pyridine-N-oxide and evatanepag. Pyridine-N-oxide is a heterocyclic compound with the formula C5H5NO, known for its role as an oxidizing agent in organic synthesis . Evatanepag, on the other hand, is a small molecule that has been investigated for its potential therapeutic applications, particularly in the treatment of tibial fractures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-N-oxide typically involves the oxidation of pyridine using various oxidizing agents. Common methods include the use of peracids such as peracetic acid and perbenzoic acid . Other methods involve the use of hydrogen peroxide in the presence of catalysts like methyltrioxorhenium or manganese tetrakis(2,6-dichlorophenyl)porphyrin .
Industrial Production Methods: In industrial settings, the preparation of pyridine-N-oxide can be achieved using microreactor technology, which offers precise temperature control and efficient mixing . This method minimizes safety concerns associated with traditional batch processes and allows for the safe handling of reactive chemicals under inert conditions.
Chemical Reactions Analysis
Types of Reactions: Pyridine-N-oxide undergoes various chemical reactions, including:
Oxidation: Pyridine-N-oxide can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to pyridine using reagents like zinc and acetic acid.
Common Reagents and Conditions:
Oxidation: Peracids, hydrogen peroxide, and methyltrioxorhenium.
Reduction: Zinc and acetic acid.
Substitution: Phosphorus oxychloride.
Major Products Formed:
Oxidation: Various oxidized organic compounds.
Reduction: Pyridine.
Substitution: Chloropyridines.
Scientific Research Applications
Pyridine-N-oxide evatanepag has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridine-N-oxide evatanepag involves its role as a prostaglandin E2 receptor EP2 subtype agonist . This receptor is involved in various physiological processes, including inflammation and bone healing. By activating this receptor, evatanepag can potentially promote the healing of tibial fractures and other medical conditions .
Comparison with Similar Compounds
- Nicotinic acid N-oxide
- 2,3,5-trimethylpyridine N-oxide
Properties
CAS No. |
574759-33-4 |
|---|---|
Molecular Formula |
C25H28N2O6S |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[3-[[(4-tert-butylphenyl)methyl-(1-oxidopyridin-1-ium-3-yl)sulfonylamino]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H28N2O6S/c1-25(2,3)21-11-9-19(10-12-21)15-27(34(31,32)23-8-5-13-26(30)17-23)16-20-6-4-7-22(14-20)33-18-24(28)29/h4-14,17H,15-16,18H2,1-3H3,(H,28,29) |
InChI Key |
CDSQRBFQTYKJBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OCC(=O)O)S(=O)(=O)C3=C[N+](=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


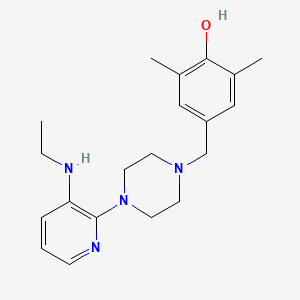
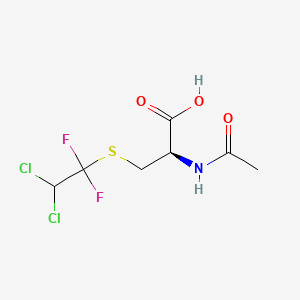
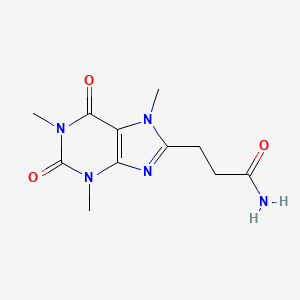


![11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid](/img/structure/B12794966.png)
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
